molecular formula C15H21NO3Si B1626652 N-Boc-2-indolyldimethylsilanol CAS No. 784161-48-4

N-Boc-2-indolyldimethylsilanol

Cat. No.: B1626652
CAS No.: 784161-48-4
M. Wt: 291.42 g/mol
InChI Key: ARJIKJGACIMUOM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-2-indolyldimethylsilanol typically involves the reaction of 2-indolyltrimethylsilane with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Boc-2-indolyldimethylsilanol primarily undergoes palladium-catalyzed cross-coupling reactions. These reactions are crucial in forming carbon-silicon bonds, which are valuable in organic synthesis .

Common Reagents and Conditions

    Palladium Catalysts: Palladium acetate or palladium chloride.

    Bases: Triethylamine or potassium carbonate.

    Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF).

Major Products

The major products of these reactions are typically silicon-containing organic compounds, which can be further functionalized for various applications.

Scientific Research Applications

N-Boc-2-indolyldimethylsilanol is used in several scientific research applications:

Mechanism of Action

The mechanism of action for N-Boc-2-indolyldimethylsilanol in palladium-catalyzed cross-coupling reactions involves the formation of a palladium-silicon intermediate. This intermediate facilitates the transfer of the silicon group to the organic substrate, forming a new carbon-silicon bond .

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilylindole: Another silicon-containing indole derivative.

    N-Boc-2-indolyltrimethylsilane: Similar in structure but with a trimethylsilyl group instead of a dimethylsilanol group.

Uniqueness

N-Boc-2-indolyldimethylsilanol is unique due to its hydroxydimethylsilyl group, which provides distinct reactivity compared to other silicon-containing indole derivatives. This makes it particularly useful in specific cross-coupling reactions where other silicon groups may not be as effective .

Properties

IUPAC Name

tert-butyl 2-[hydroxy(dimethyl)silyl]indole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3Si/c1-15(2,3)19-14(17)16-12-9-7-6-8-11(12)10-13(16)20(4,5)18/h6-10,18H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARJIKJGACIMUOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=CC=CC=C2C=C1[Si](C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00478184
Record name N-Boc-2-indolyldimethylsilanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00478184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

784161-48-4
Record name N-Boc-2-indolyldimethylsilanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00478184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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